N-benzyl-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-benzyl-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanylacetamide moiety and a 4-methoxyphenylcarbamoyl group. The 1,3,4-thiadiazole scaffold is widely explored in medicinal chemistry due to its electron-deficient heterocyclic structure, which facilitates diverse biological interactions, including enzyme inhibition and anticancer activity . This compound’s design likely aims to optimize bioactivity through strategic substitution:
- Benzyl group: Enhances lipophilicity and membrane permeability.
- Sulfanylacetamide linkage: Contributes to stability and metabolic resistance.
Properties
IUPAC Name |
N-benzyl-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S2/c1-27-15-9-7-14(8-10-15)21-17(26)22-18-23-24-19(29-18)28-12-16(25)20-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,25)(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBBPCMSEUBCEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound notable for its potential therapeutic applications. This compound integrates multiple functional groups, including a benzyl group, acetamide, and a thiadiazole moiety, which contribute to its unique chemical and biological properties. It is primarily classified as a thiadiazole derivative, known for diverse pharmacological activities.
The synthesis of this compound typically involves the reaction of benzyl amines with thiadiazole derivatives and acetamide precursors. The molecular structure can be summarized in the following table:
| Property | Data |
|---|---|
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 368.44 g/mol |
| IUPAC Name | This compound |
| InChI Key | Not Provided |
The mechanism of action for this compound involves interactions with specific biological targets. Although comprehensive data on specific targets is still under investigation, preliminary studies suggest potential applications in cancer therapy and antimicrobial activity. The compound's unique structure allows it to modulate various biological pathways.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains. For example:
- Efficacy Against Gram-positive and Gram-negative Bacteria : Compounds with similar structures have demonstrated effectiveness against both types of bacteria, including methicillin-resistant strains of Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
- Antifungal Activity : Some derivatives have shown antifungal properties against Candida albicans and Aspergillus niger, with MIC values between 1.6 μg/mL and 25 μg/mL .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. In vitro assays indicate that these compounds can inhibit the proliferation of cancer cells through various mechanisms:
- Cell Proliferation Inhibition : Studies have shown that certain thiadiazole derivatives can significantly reduce cell viability in cancer cell lines .
- Targeting Specific Kinases : Some research has focused on the ability of these compounds to inhibit specific kinases involved in cancer progression. For instance, compounds structurally related to this compound have been evaluated as potential RET kinase inhibitors .
Case Studies
A few case studies highlight the biological activity of related compounds:
- Benzamide Derivatives : A study involving benzamide derivatives indicated that they could exhibit antitumor effects in clinical settings with some patients showing prolonged survival after treatment .
- Thiadiazole-Based Compounds : Research on similar thiadiazole-based compounds has revealed their potential in treating various cancers due to their ability to induce apoptosis in malignant cells.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including N-benzyl-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. The compound has shown promising results in inhibiting the proliferation of cancer cells.
Case Study: In vitro Anticancer Activity
A study investigated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that it exhibited significant growth inhibition in breast and colon cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial activities. This compound has been evaluated for its effectiveness against various bacterial strains.
Case Study: Antimicrobial Testing
In a comparative study, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that it had a broad spectrum of activity.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
Case Study: In vivo Inflammatory Model
In an animal model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects is an area of ongoing research. Preliminary findings suggest that it may interact with specific molecular targets involved in cell signaling pathways related to apoptosis and inflammation.
Proposed Mechanism
The compound is hypothesized to modulate the activity of certain kinases and transcription factors that play crucial roles in cancer progression and inflammatory responses.
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Potential
- Enzyme Targeting : The sulfanylacetamide moiety may mimic sulfonamide drugs like acetazolamide, targeting carbonic anhydrase or tyrosine kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
